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Compound of Interest

Compound Name: 3,7-Dimethyloct-6-en-2-ol

Cat. No.: B084639

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3,7-dimethyloct-6-en-2-ol, a secondary alcohol with applications in fragrance and chemical
synthesis. The information is tailored for researchers, scientists, and professionals in drug
development, presenting predicted nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to a lack of readily available experimental spectra for 3,7-dimethyloct-6-en-2-ol in public
databases, the following data are predicted based on established principles of spectroscopy
and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical
environment and connectivity of hydrogen atoms. The predicted chemical shifts () are
presented in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
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Predicted Chemical

Proton Assignment _ Predicted Multiplicity = Notes
Shift (ppm)

Deshielded by the

Hon C2 ~3.7-3.9 Sextet adjacent hydroxyl
group.

H on C6 ~51 Triplet Vinylic proton.
Chemical shift is

OH Variable (~1-5) Singlet (broad) concentration and
solvent dependent.
Coupled to the proton

H on C1 (CHs) ~1.2 Doublet
on C2.

Hon C3 ~15-1.7 Multiplet

Hon C4 ~13-15 Multiplet

Hon C5 ~19-21 Multiplet Allylic protons.

H on C7-CHs ~1.7 Singlet Vinylic methyl group.

H on C8-CHs ~1.6 Singlet Vinylic methyl group.

13C NMR (Carbon-13 NMR): The 13C NMR spectrum provides information about the different
carbon environments in the molecule.
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Carbon Assignment

Predicted Chemical Shift
(Ppm)

Notes

C1 ~23
Carbon bearing the hydroxyl
Cc2 ~65-70 group, significantly deshielded.
[1][2]
C3 ~ 40
C4 ~25
C5 ~ 37
C6 ~124 Vinylic carbon.
C7 ~132 Quaternary vinylic carbon.
cs8 ~ 26
C9 ~ 18
C10 ~19

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrations.

Predicted Absorption Range

Functional Group Intensity/Shape
(cm~)

O-H (Alcohol) 3200 - 3600 Strong, Broad

C-H (sp?® hybridized) 2850 - 3000 Medium to Strong

C=C (Alkene) ~ 1670 Weak to Medium

C-O (Alcohol) 1050 - 1260 Strong

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 3,7-dimethyloct-6-en-2-ol (molar mass: 156.27 g/mol ), the following is

expected under electron ionization (EI).[3]

m/z Value Predicted Fragment Fragmentation Pathway
156 [C10H200]* Molecular lon (M%)
141 [M - CHs]* Loss of a methyl group.
Dehydration, a common
138 [M - H20]*
pathway for alcohols.
Loss of water followed by loss
123 [M - H20 - CHs]*
of a methyl group.
Alpha-cleavage adjacent to the
45 [C2Hs0]*

hydroxyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring *H and 3C NMR spectra of an
alcohol like 3,7-dimethyloct-6-en-2-ol.[4][5]

e Sample Preparation:

o Dissolve approximately 5-10 mg of the purified alcohol sample in about 0.5-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDClIs).

o Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the
solution.

o Transfer the solution to a 5 mm NMR tube.[5]

e Instrument Setup:
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o Place the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity and improve spectral resolution.

o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain
singlets for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) may be
necessary, especially for quaternary carbons.

o DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135
experiments can be run to differentiate between CH, CHz, and CHs groups.[4][5]

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum.

[e]

Calibrate the chemical shift scale by setting the TMS peak to O ppm.

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum for a liquid alcohol sample using an
Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

e Instrument Preparation:
o Ensure the FTIR spectrometer is powered on and has stabilized.

o Record a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum.
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e Sample Application:

o Place a small drop of the liquid 3,7-dimethyloct-6-en-2-ol sample directly onto the ATR
crystal, ensuring the crystal surface is completely covered.

e Spectrum Acquisition:

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm~1.
o Data Analysis:

o The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber
(cm™2).

o Identify the characteristic absorption bands and compare them to known functional group
frequencies.

e Cleaning:

o Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and
a soft, non-abrasive wipe.

Mass Spectrometry (MS) Protocol

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass
spectrum of an alcohol.

e Sample Introduction:

o Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically
via direct injection or through a gas chromatograph (GC-MS).

o For direct injection, the sample is vaporized in a heated inlet.

e |onization:
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o In the ion source, the vaporized sample molecules are bombarded with a high-energy
electron beam (typically 70 eV).

o This causes the molecules to ionize, forming a molecular ion (M*), and to fragment into
smaller, charged ions.

e Mass Analysis:

o The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:
o The separated ions are detected by an electron multiplier or similar detector.
o The signal is amplified and recorded by a computer.
» Data Presentation:

o The data is presented as a mass spectrum, which is a plot of relative ion abundance
versus m/z.

o The most intense peak in the spectrum is called the base peak and is assigned a relative
abundance of 100%.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
compound like 3,7-Dimethyloct-6-en-2-ol.
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Spectroscopic Analysis Workflow for 3,7-Dimethyloct-6-en-2-ol
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Spectroscopic analysis workflow diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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